Stains-all

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

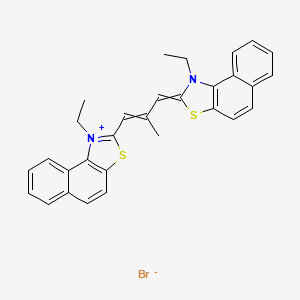

IUPAC Name |

1-ethyl-2-[3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N2S2.BrH/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28;/h6-19H,4-5H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBRYMWMMKKRGC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884385 |

Source

|

| Record name | Stains-all | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-31-6 |

Source

|

| Record name | Stains-all | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propen-1-yl]-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stains-all | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]naphtho[1,2-d]thiazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stains-All: An In-Depth Technical Guide to a Versatile Metachromatic Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stains-all is a cationic carbocyanine dye renowned for its remarkable metachromatic properties, enabling it to impart a spectrum of colors to various biomolecules. This differential staining capability makes it a powerful tool in diverse research fields for the visualization and identification of nucleic acids, proteins (particularly acidic proteins and phosphoproteins), and anionic polysaccharides. Its ability to distinguish between different classes of macromolecules on the same gel or tissue section provides a significant advantage over monochromatic stains. This technical guide provides a comprehensive overview of the core principles of this compound, its mechanism of action, detailed experimental protocols, and data presentation for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, chemically known as 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide, is a cationic dye with a complex molecular structure. Its properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₀H₂₇BrN₂S₂ |

| Molar Mass | 559.58 g/mol |

| Appearance | Dark green to black crystalline powder |

| Solubility | Soluble in formamide, ethanol (B145695), isopropanol (B130326); slightly soluble in water |

| Maximum Excitation (λex) | ~573 nm[1] |

| Maximum Emission (λem) | ~609 nm[1] |

Mechanism of Action: The Phenomenon of Metachromasia

The utility of this compound lies in its metachromasy, the phenomenon where the dye exhibits different colors when bound to different substances, known as chromotropes. The color of the this compound-biomolecule complex is dependent on the aggregation state of the dye molecules.

In solution, this compound exists as monomers, which typically absorb light at a specific wavelength, imparting a particular color. However, when this compound interacts with anionic macromolecules, the dye molecules stack along the polymer chain. This aggregation leads to a shift in the absorption spectrum of the dye.

-

J-aggregates: When the dye molecules arrange in a head-to-tail fashion, they form J-aggregates (named after E.E. Jelley). This results in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum, typically producing a blue or purple color. This type of aggregation is characteristic of the interaction of this compound with highly anionic molecules like DNA and RNA.

-

H-aggregates: A face-to-face stacking of dye molecules leads to the formation of H-aggregates (hypsochromic). This causes a hypsochromic shift (a shift to a shorter wavelength), resulting in a pink or red color. This is often observed when this compound binds to less acidic proteins.

-

Monomeric Binding: In some cases, the dye may bind as monomers, retaining its original color.

The specific conformation and charge density of the biomolecule template dictate the formation of these aggregates, leading to the differential staining observed.

Mechanism of this compound metachromasia.

Data Presentation: Staining Characteristics and Detection Limits

The differential staining of various biomolecules by this compound is summarized below.

| Biomolecule | Staining Color | Typical Absorption Maxima (λmax) of Complex | Detection Limit |

| DNA | Blue | ~610-640 nm (J-aggregates) | ~3 ng[1] |

| RNA | Bluish-purple | ~590-620 nm (J-aggregates) | ~90 ng[1] |

| Proteins (less acidic) | Red/Pink | ~510-540 nm (H-aggregates) | Varies |

| Highly Anionic Proteins (e.g., Phosphoproteins, Ca²⁺-binding proteins) | Blue | ~600-650 nm (J-aggregates) | < 1 ng |

| Proteoglycans & Acidic Polysaccharides | Purple/Various | Varies with polysaccharide type | 10-500 ng |

Experimental Protocols

Important Note: this compound is light-sensitive. All staining procedures should be carried out in the dark to prevent photodecomposition of the dye and high background.

Protocol 1: Staining of Proteins and Nucleic Acids in Polyacrylamide Gels (SDS-PAGE)

This protocol is suitable for the differential staining of proteins and nucleic acids in polyacrylamide gels.

Reagents:

-

This compound Stock Solution (0.1% w/v): Dissolve 10 mg of this compound in 10 mL of formamide. Store at -20°C in the dark.

-

Staining Solution:

-

10 mL this compound Stock Solution

-

50 mL Isopropanol

-

1 mL 3.0 M Tris-HCl, pH 8.8

-

Make up to 200 mL with deionized water.

-

This solution should be prepared fresh.

-

-

Destaining Solution: Deionized water or 10% ethanol.

Procedure:

-

Fixation: After electrophoresis, fix the gel in 25% isopropanol for at least 1 hour. For gels containing SDS, it is crucial to remove the detergent by washing the gel multiple times with 25% isopropanol.[2]

-

Washing: Wash the gel with deionized water for 10-15 minutes.

-

Staining: Immerse the gel in the freshly prepared Staining Solution in a light-proof container. Stain for 18-24 hours at room temperature with gentle agitation.[1]

-

Destaining:

-

Remove the gel from the staining solution and wash briefly with deionized water.

-

Destain the gel in deionized water or 10% ethanol with gentle agitation in the dark. Change the destaining solution several times.

-

For faster destaining, the gel can be exposed to a bright light source (e.g., a light box) for 15-30 minutes.[1] This will cause the background to fade, but prolonged exposure can also fade the stained bands.

-

-

Visualization and Documentation: Photograph the gel immediately after destaining, as the colors can fade over time, especially when exposed to light.

Workflow for this compound gel staining.

Protocol 2: In-solution Spectrophotometric Assay for Calcium-Binding Proteins

This protocol can be adapted to study the interaction of this compound with proteins in solution and to quantify calcium-binding proteins.

Reagents:

-

This compound Working Solution: 0.001% (w/v) this compound in 10 mM Tris-HCl, pH 8.8, containing 0.1% (v/v) formamide.

-

Protein Sample: Purified protein of interest in a compatible buffer.

-

Calcium Chloride (CaCl₂) or EGTA Solutions: For studying the effect of calcium on dye binding.

Procedure:

-

Reaction Setup: In a cuvette, add the this compound Working Solution.

-

Baseline Measurement: Measure the absorbance spectrum of the this compound Working Solution alone (typically from 400 nm to 700 nm).

-

Protein Addition: Add a known amount of the protein sample to the cuvette and mix gently.

-

Incubation: Incubate the mixture at room temperature in the dark for 15-30 minutes to allow for binding equilibrium to be reached.

-

Absorbance Measurement: Measure the absorbance spectrum of the this compound-protein complex.

-

(Optional) Calcium Titration: To investigate calcium-dependent binding, titrate the sample with increasing concentrations of CaCl₂ or chelate calcium with EGTA and record the spectral changes.

-

Data Analysis: Analyze the spectral shifts (changes in λmax) and changes in absorbance to characterize the protein-dye interaction.

Protocol 3: Histological Staining of Tissue Sections

This protocol provides a general guideline for using this compound for histological applications. Optimization may be required depending on the tissue type and fixation method.

Reagents:

-

This compound Staining Solution: 0.01% (w/v) this compound in 50% ethanol.

-

Differentiating Solution: 50% ethanol.

-

Dehydration Series: Graded ethanol (70%, 95%, 100%).

-

Clearing Agent: Xylene or a xylene substitute.

-

Mounting Medium: A resinous mounting medium.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Staining: Immerse the slides in the this compound Staining Solution in a light-proof container for 10-20 minutes.

-

Differentiation: Briefly rinse the slides in the Differentiating Solution to remove excess stain. The degree of differentiation should be monitored microscopically.

-

Dehydration: Dehydrate the sections through a graded ethanol series.

-

Clearing: Clear the sections in xylene.

-

Mounting: Mount the coverslip with a resinous mounting medium.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Staining | - Insufficient staining time.- Staining solution too old or degraded by light.- Incomplete removal of interfering substances (e.g., SDS).- Low concentration of the target biomolecule. | - Increase staining time.- Prepare fresh staining solution and protect from light.- Ensure thorough washing of the gel to remove SDS.- Load more sample. |

| High Background | - Incomplete destaining.- Staining solution exposed to light.- Contaminants in the gel or on the slide. | - Increase destaining time or use light-assisted destaining carefully.- Always work in the dark.- Ensure clean working practices and high-purity reagents. |

| Incorrect or Unexpected Colors | - pH of the staining solution is incorrect.- Presence of contaminants that interact with the dye.- The biomolecule has unexpected properties (e.g., post-translational modifications). | - Check and adjust the pH of the staining buffer.- Use high-purity water and reagents.- Consider the possibility of unexpected molecular characteristics influencing dye binding. |

| Precipitate on Gel/Tissue | - Staining solution is too concentrated or has become unstable. | - Filter the staining solution before use.- Prepare fresh staining solution. |

| Fading of Stained Bands | - Exposure to light. | - Photograph the gel or slide immediately after staining and destaining.- Store the stained material in the dark. |

Conclusion

This compound is a versatile and informative staining reagent for a wide range of biomolecules. Its unique metachromatic properties provide qualitative and semi-quantitative information that cannot be obtained with conventional monochromatic stains. By understanding the mechanism of action and optimizing the experimental protocols, researchers can effectively utilize this compound to visualize and characterize complex biological samples in gels and tissues. This guide provides the foundational knowledge and practical protocols to successfully integrate this compound into various research and development workflows.

References

The Core Mechanism of Stains-All Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stains-All (B1681121), a cationic carbocyanine dye, is a versatile and metachromatic stain widely utilized in biochemical and molecular biology research for the differential staining of a variety of anionic macromolecules.[1][2] Its utility stems from its ability to exhibit distinct color changes upon binding to different types of biomolecules, including proteins (particularly those that are acidic or phosphorylated), nucleic acids, and acidic polysaccharides.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its spectral properties, binding interactions, and practical applications, with a focus on quantitative data and experimental protocols.

Chemical and Spectral Properties

This compound, chemically known as 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d)-thiazolin-2-ylidene]-2-methylpropenyl)naphtho[1,2-d)-thiazolium bromide, is a cationic dye that possesses a delocalized positive charge, facilitating its interaction with negatively charged molecules.[4][5][6] A key characteristic of this compound is its metachromasia, the phenomenon where the dye exhibits different colors depending on its interaction with various substances.[1] This color change is a direct result of the dye's aggregation state, which is influenced by its environment and binding to macromolecules.[7][8]

In solution, this compound can exist in different forms:

-

Monomers: Exhibit an absorption maximum around 575 nm.[7]

-

Dimers (H-aggregates): Show a blue-shifted absorption peak at approximately 535 nm.[7]

-

Trimers and higher H-aggregates: Have further blue-shifted peaks around 510 nm and 470 nm.[7]

-

J-aggregates: Formed upon binding to certain macromolecules, resulting in a significant red-shift in absorption to around 650 nm, which appears as a blue or purple color.[4][9]

The formation of J-aggregates is particularly important for the differential staining properties of this compound. These ordered, head-to-tail alignments of dye molecules are stabilized by interactions with regularly spaced anionic groups on a macromolecule.[4]

Mechanism of Action: Interaction with Biomolecules

The fundamental mechanism of this compound action is the electrostatic interaction between the cationic dye and anionic sites on biomolecules.[10][11] The nature and density of these anionic groups, as well as the conformation of the binding site, dictate the aggregation state of the bound dye and, consequently, the resulting color.[4]

Interaction with Proteins

This compound is particularly effective for staining acidic proteins, phosphoproteins, and calcium-binding proteins.[5][10][12]

-

Highly acidic proteins and phosphoproteins: These proteins, rich in carboxylate and phosphate (B84403) groups, tend to stain blue.[1][2] The high density of negative charges promotes the formation of J-aggregates of the dye.[10]

-

Less acidic proteins: These proteins typically stain red or pink, corresponding to the binding of dye monomers or H-aggregates.[1][5]

-

Calcium-binding proteins: Many calcium-binding proteins, such as calmodulin and troponin C, stain a distinct blue color with this compound, making it a useful tool for their identification.[5][10] The binding of the dye is often linked to the conformation of the calcium-binding sites.[4][5]

Interaction with Nucleic Acids

This compound binds to both DNA and RNA, which are rich in anionic phosphate groups.[1][13]

-

DNA: Typically stains blue, with a high sensitivity of detection.[1][14] The dye is thought to interact with the phosphate backbone and potentially intercalate or bind to the grooves of the DNA helix.[13][15] this compound shows a preferential interaction with branched DNA structures.[13]

Interaction with Acidic Polysaccharides

The dye also effectively stains anionic polysaccharides like hyaluronic acid, heparin, and chondroitin (B13769445) sulfate.[1][16] The regular arrangement of anionic groups in these polymers facilitates the formation of J-aggregates, leading to a purple or blue color.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and properties of this compound dye.

Table 1: Detection Limits of this compound for Various Biomolecules

| Biomolecule | Detection Limit | Reference |

| Phosphoproteins | < 1 ng | [1] |

| DNA | 3 ng | [1][14] |

| RNA | 90 ng | [1][14] |

| Anionic Polysaccharides | 10 - 500 ng | [1] |

Table 2: Spectral Properties of this compound in Different States

| Dye State | Absorption Maximum (λmax) | Appearance | Reference |

| Monomer | ~575 nm | Red/Pink | [7] |

| Dimer (H-aggregate) | ~535 nm | Red/Pink | [7] |

| Trimer (H-aggregate) | ~510 nm | Red/Pink | [7] |

| J-aggregate | ~650 nm | Blue/Purple | [9] |

Table 3: Staining Colors of Biomolecules with this compound

| Biomolecule | Staining Color | Reference |

| Highly Anionic/Phosphoproteins | Blue | [1][2] |

| Less Acidic Proteins | Pink/Red | [1][5] |

| Proteoglycans | Purple | [1] |

| DNA | Blue | [1][14] |

| RNA | Bluish-Purple | [1][14] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for gel staining and solution-based assays. Note: this compound is light-sensitive, and all staining procedures should be performed in the dark.[1][6]

Protocol 1: Staining of Proteins and Nucleic Acids in Polyacrylamide Gels

1. Fixation:

-

After electrophoresis, fix the gel in 25% isopropanol (B130326) overnight.

-

Wash the gel extensively with 25% isopropanol to remove SDS.[5]

2. Staining Solution Preparation:

-

Stock Solution: Prepare a 0.1% (w/v) stock solution of this compound in formamide (B127407) (10 mg in 10 mL).[14][17]

-

Working Solution: A typical working solution contains 0.0025% to 0.005% (w/v) this compound, 25% isopropanol, 7.5% to 10% formamide, and 15-30 mM Tris-HCl, pH 8.8.[5][6] For example, mix 1 mL of stock solution, 1 mL of formamide, 5 mL of isopropanol, 100 µL of 3.0 M Tris-HCl (pH 8.8), and 12.9 mL of water.[17]

3. Staining:

-

Immerse the gel in the freshly prepared staining solution in a covered container to protect it from light.

-

Stain for at least 48 hours for proteins or overnight for nucleic acids.[5][6]

4. Destaining:

-

Remove the gel from the staining solution and destain by soaking in water, still protected from light.[14][17]

-

Alternatively, destaining can be accelerated by exposing the gel to a light box for about 30 minutes.[14][17] Note that prolonged exposure to light will cause the stain to fade.[6]

5. Visualization and Documentation:

-

Photograph the gel immediately after destaining.[6]

-

For enhanced sensitivity, a subsequent silver stain can be performed.[1][12]

Protocol 2: Spectrophotometric Assay in Aqueous Solution

1. Standard Solution Preparation:

-

Prepare a standard solution containing 10 mM Tris base (pH 8.8), 0.001% this compound, and 0.1% formamide.[5]

2. Incubation:

-

Add the protein sample (e.g., 0.5 to 12 µg of a Ca²⁺-binding protein) to 1.0 mL of the standard solution.

-

Incubate at room temperature in the dark for 30 minutes.[5]

3. Measurement:

-

Measure the absorbance at the desired wavelength (e.g., 600 nm for the dye-protein complex) against a control solution containing no protein.[5]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.

Caption: Mechanism of this compound differential staining based on dye aggregation states.

Caption: A typical experimental workflow for staining with this compound.

Conclusion

This compound is a powerful tool for the visualization and characterization of anionic macromolecules. Its mechanism of action, rooted in the principles of metachromasia and dye aggregation, allows for the differential staining of a wide range of biomolecules. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers can effectively leverage this compound to gain valuable insights into the composition and structure of complex biological samples. The light sensitivity of the dye remains a critical factor to manage for reproducible and high-quality results. remains a critical factor to manage for reproducible and high-quality results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, cationic carbocyanine dye (CAS 7423-31-6) | Abcam [abcam.com]

- 3. ~95% purity, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Binding site conformation dictates the color of the dye this compound. A study of the binding of this dye to the eye lens proteins crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nathan.instras.com [nathan.instras.com]

- 8. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. The staining of acidic proteins on polyacrylamide gels: enhanced sensitivity and stability of "this compound" staining in combination with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug binding by branched DNA: selective interaction of the dye this compound with an immobile junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. interchim.fr [interchim.fr]

- 15. Understanding Nucleic Acid Stains: Principles, Types, and Applications - Amerigo Scientific [amerigoscientific.com]

- 16. researchgate.net [researchgate.net]

- 17. docs.aatbio.com [docs.aatbio.com]

Unveiling the Spectrum: A Technical Guide to Stains-All

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties and versatile applications of Stains-all, a cationic carbocyanine dye renowned for its metachromatic staining capabilities. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative performance data to empower researchers in their scientific endeavors.

Core Chemical Properties

This compound, chemically known as 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]-, bromide, is a light-sensitive organic dye.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | References |

| CAS Number | 7423-31-6 | [1][3] |

| Molecular Formula | C₃₀H₂₇BrN₂S₂ | [1][3] |

| Molecular Weight | 559.58 g/mol | [1][3] |

| Appearance | Dull dark purplish to dark grey powder | [1] |

| Melting Point | >200°C | [1] |

| λmax (Maximum Absorption) | 575 nm | [1] |

| Excitation Maximum | 573 nm | [4][5] |

| Emission Maximum | 609 nm | [4][5] |

| Solubility | Soluble in water, ethanol, chloroform, and DMSO. | [1][4][6] |

Mechanism of Action: A Metachromatic Response

This compound exhibits a unique property known as metachromasia, where the dye changes color depending on the molecular environment it binds to.[2][4] This characteristic allows for the differential staining of various biomolecules based on their charge and conformation. The cationic nature of this compound facilitates its interaction with anionic molecules such as nucleic acids, acidic proteins, and polysaccharides.[1][2][4]

The differential staining is attributed to the aggregation state of the dye molecules upon binding to different substrates. The conformation of the binding site on a biomolecule dictates the aggregation pattern of the dye, leading to distinct color changes.[7] For instance, the dye exhibits a blue color when bound to highly acidic proteins and DNA, a bluish-purple hue with RNA, and a pink or red color with less acidic proteins.[1][2][5][8][9]

Quantitative Performance

The sensitivity of this compound makes it a valuable tool for the detection of minute quantities of biomolecules. The table below summarizes the reported detection limits for various macromolecules.

| Biomolecule | Detection Limit | References |

| DNA (pBR322/Hae III digest) | 3 ng | [1][5][8] |

| RNA (tRNA) | 90 ng | [1][5][8] |

| Phosphoproteins | < 1 ng | [2][4] |

| Anionic Polysaccharides | 10 - 500 ng | [2][4] |

The staining intensity of this compound can be further enhanced, particularly for proteins, by subsequent treatment with silver nitrate (B79036).[1][10] This combined protocol can increase sensitivity by more than five-fold for certain acidic proteins like osteopontin.[10]

Experimental Protocols

Accurate and reproducible results with this compound require careful adherence to established protocols. The following sections provide detailed methodologies for the preparation of staining solutions and the staining of polyacrylamide gels.

Preparation of this compound Solutions

Stock Solution (0.1% w/v):

-

Dissolve 10 mg of this compound powder in 10 mL of formamide.[5][8]

-

Mix thoroughly until the dye is completely dissolved.

-

Store the stock solution in the dark at -20°C. The solution is stable for up to one year.[5][8]

Working Solution: A typical working solution can be prepared by mixing the following components:

-

1 mL of 0.1% this compound stock solution[5]

-

1 mL of formamide[5]

-

5 mL of isopropanol[5]

-

100 µL of 3.0 M Tris-HCl, pH 8.8[5]

-

12.9 mL of deionized water[5]

It is crucial to prepare the working solution fresh before each use and to protect it from light.[11]

Polyacrylamide Gel Staining Protocol

This protocol is a general guideline for staining proteins in polyacrylamide gels.

Methodology:

-

Fixation: Following electrophoresis, fix the gel in a solution of 25% isopropanol (B130326) for at least 1 hour to overnight to remove SDS.[11][12] It is recommended to perform multiple washes with the fixing solution to ensure complete removal of SDS, which can interfere with staining.[11]

-

Washing: Rinse the gel thoroughly with deionized water with several changes to remove the isopropanol.[11]

-

Staining: Immerse the gel in the freshly prepared this compound working solution.[5][8] Incubate in the dark with gentle agitation for 18 to 48 hours.[5][8][12] The duration of staining can be optimized based on the specific application and the abundance of the target molecules.

-

Destaining: After staining, remove the gel from the staining solution and destain by washing with deionized water in the dark.[5][8] Alternatively, controlled exposure to a light box can be used for faster destaining until the desired background clarity is achieved.[1][5][8] Over-exposure to light can lead to a dull yellow background.[5][8]

-

Visualization and Documentation: Once destained, the gel can be photographed. The differential staining pattern allows for the identification of various biomolecules:

This technical guide provides a solid foundation for the effective use of this compound in a research setting. By understanding its chemical properties, mechanism of action, and adhering to optimized protocols, scientists can leverage the full potential of this versatile and sensitive staining reagent.

References

- 1. This compound | 7423-31-6 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 7423-31-6 | Chemodex | Biomol.com [biomol.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Binding site conformation dictates the color of the dye this compound. A study of the binding of this dye to the eye lens proteins crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. polysciences.com [polysciences.com]

- 10. The staining of acidic proteins on polyacrylamide gels: enhanced sensitivity and stability of "this compound" staining in combination with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. medchemexpress.com [medchemexpress.com]

The Metachromatic Properties of Stains-All Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stains-all, a cationic carbocyanine dye, is a versatile tool in biological research, renowned for its metachromatic properties that enable the differential staining of various biomolecules based on their anionic characteristics. This technical guide provides a comprehensive overview of the core principles underlying the metachromasia of this compound, detailed experimental protocols for its application, and a summary of its spectral properties. The document is intended to serve as a practical resource for researchers employing this dye for the visualization and characterization of proteins, nucleic acids, and glycosaminoglycans.

Introduction to this compound and Metachromasia

This compound, chemically known as 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]naphtho[1,2-d]thiazolium bromide, is a cationic dye widely used in histology and molecular biology.[1] Its utility stems from its metachromatic nature, a phenomenon where the dye exhibits different colors when bound to different substances, known as chromotropes.[2][3] The color of the dye shifts from its original blue (orthochromatic) to purple, pink, or red when it interacts with anionic molecules.[1][3] This color change is dependent on the aggregation state of the dye molecules upon binding to the target.

The underlying mechanism of metachromasia involves the aggregation of dye molecules on polyanionic surfaces.[2][4] When this compound binds to substrates with a high density of negative charges, such as nucleic acids and acidic polysaccharides, the dye molecules stack into aggregates.[2] This aggregation alters the electronic structure and, consequently, the light absorption spectrum of the dye.[4] Different types of aggregates, known as J-aggregates and H-aggregates, are responsible for the observed color shifts. J-aggregates, characterized by a head-to-tail arrangement of dye molecules, result in a bathochromic shift (shift to a longer wavelength), producing a blue to purple color.[5][6] H-aggregates, with a face-to-face stacking, cause a hypsochromic shift (shift to a shorter wavelength), leading to a pink or red color.[6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H27BrN2S2 | |

| Molecular Weight | 559.58 g/mol | |

| CAS Number | 7423-31-6 | |

| Appearance | Black solid | [8] |

| Solubility | Soluble in DMSO, formamide, and ethanol | [8][9] |

| Maximum Excitation | 573 nm | [10] |

| Maximum Emission | 609 nm | [10] |

Spectral Properties and Metachromatic Shifts

The metachromatic properties of this compound are evident in its absorption spectra in the presence of different biomolecules. The table below summarizes the characteristic colors and approximate absorption maxima observed when this compound interacts with various polyanionic substances.

| Biomolecule | Stained Color | Absorption Maxima (nm) | Reference |

| DNA | Blue | ~615 | [1][11] |

| RNA | Bluish-purple | Not specified | [1] |

| Highly Acidic Proteins (e.g., phosphoproteins, Ca2+-binding proteins) | Blue | ~615 | [1][11] |

| Less Acidic Proteins | Pink/Red | Not specified | [1] |

| Glycosaminoglycans (GAGs) | Various (Blue, Purple, Red) | Not specified | [1][12] |

| Monomeric Dye (in ethanol) | Blue | 575.5 | [13] |

| Dimer (in aqueous Triton X-100) | Not specified | 535 | [14] |

| Trimer (in aqueous Triton X-100) | Not specified | 510 | [14] |

| J-aggregate | Not specified | 650 | [14] |

Experimental Protocols

Detailed methodologies for staining various biomolecules using this compound are provided below. It is crucial to protect the staining solutions from light to prevent photodegradation of the dye.[1][15]

Staining of Proteins in Polyacrylamide Gels (SDS-PAGE)

This protocol is suitable for the visualization of proteins, with enhanced sensitivity for acidic proteins such as calmodulin and other Ca2+-binding proteins.[11]

Reagents:

-

Fixing Solution: 25% (v/v) isopropanol (B130326) in deionized water.

-

Staining Stock Solution (0.1% w/v): Dissolve 10 mg of this compound in 10 mL of formamide.[9][10] Store protected from light at -20°C.[9]

-

Staining Working Solution: Mix 1 mL of Staining Stock Solution, 1 mL of formamide, 5 mL of isopropanol, 100 µL of 3.0 M Tris-HCl (pH 8.8), and 12.9 mL of deionized water.[10] Prepare fresh before use.

-

Destaining Solution: Deionized water.

Procedure:

-

Following electrophoresis, fix the gel in the Fixing Solution for at least 1 hour. For gels containing SDS, a longer fixation time or multiple washes with the fixing solution are recommended to remove the detergent, which can interfere with staining.[16]

-

Rinse the gel with deionized water.

-

Immerse the gel in the freshly prepared Staining Working Solution in a light-protected container.

-

Stain for 18 to 24 hours at room temperature with gentle agitation.[10]

-

Destain the gel by soaking it in deionized water, protected from light.[10] Destaining can be accelerated by exposing the gel to light for a short period (e.g., 30 minutes on a light box), but this may lead to a dull yellow background.[9][10]

-

Photograph the gel immediately after destaining, as the stained bands can fade upon prolonged exposure to light.[15]

Expected Results:

-

Highly acidic proteins: Blue bands.

-

Less acidic proteins: Pink/Red bands.

-

Background: Clear or light yellow.

Staining of Nucleic Acids in Polyacrylamide Gels

This protocol is designed for the differential staining of DNA and RNA in polyacrylamide gels.[9][15]

Reagents:

-

Staining Stock Solution (0.1% w/v): As described in section 4.1.

-

Staining Solution: 0.005% (w/v) this compound, 10% (v/v) formamide, 25% (v/v) isopropanol, 15 mM Tris-HCl, pH 8.8, in deionized water.[15]

-

Destaining Solution: Deionized water.

Procedure:

-

After electrophoresis, immerse the gel in the freshly prepared Staining Solution in a light-protected container.

-

Stain the gel overnight at room temperature in the dark.[15]

-

Destain the gel by removing it from the staining solution and exposing it to a light box until the desired background clarity is achieved.[15]

-

Photograph the gel immediately, as the nucleic acid-dye complex will fade with continued light exposure.[15]

Expected Results:

Staining of Glycosaminoglycans (GAGs) in Polyacrylamide Gels

This compound can be used to identify different types of GAGs based on the distinct colors they produce.[12]

Reagents:

-

Fixing Solution: 25% (v/v) isopropyl alcohol.

-

Staining Solution: 0.0025% (w/v) this compound, 25% (v/v) isopropyl alcohol, 7.5% (v/v) formamide, and 30 mM Tris base, pH 8.8.[11]

-

Destaining Solution: Distilled water or a solution of absolute ethanol, distilled water, and acetic acid.[17]

Procedure:

-

Fix the gel overnight in the Fixing Solution.

-

Wash the gel exhaustively with 25% isopropyl alcohol to remove any SDS.[11]

-

Stain the gel in the dark for at least 48 hours.[11]

-

Destain the gel with the appropriate destaining solution.

-

Visualize and document the results.

Expected Results:

-

Different GAGs will stain with distinct and contrasting colors, allowing for their identification.[12]

Visualizations

Mechanism of Metachromasia

The following diagram illustrates the general mechanism of this compound metachromasia, showing the transition from monomeric dye to aggregated forms upon binding to a polyanionic substrate.

Caption: Mechanism of this compound metachromasia.

General Experimental Workflow for Gel Staining

This diagram outlines the typical workflow for staining biological macromolecules in polyacrylamide gels using this compound.

Caption: General workflow for this compound gel staining.

Conclusion

This compound is a powerful metachromatic dye that offers a simple and effective method for the differential visualization of a wide range of biomolecules. Its ability to produce distinct colors based on the anionic properties of the target molecule makes it a valuable tool in proteomics, genomics, and glycobiology. By understanding the principles of its metachromatic behavior and following optimized staining protocols, researchers can effectively utilize this compound to gain insights into the composition and structure of complex biological samples. The information and protocols provided in this guide are intended to facilitate the successful application of this versatile staining technique in a research and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metachromasia - Wikipedia [en.wikipedia.org]

- 3. stainsfile.com [stainsfile.com]

- 4. grokipedia.com [grokipedia.com]

- 5. J-aggregate - Wikipedia [en.wikipedia.org]

- 6. pradeepresearch.org [pradeepresearch.org]

- 7. mpipks-dresden.mpg.de [mpipks-dresden.mpg.de]

- 8. This compound | TargetMol [targetmol.com]

- 9. interchim.fr [interchim.fr]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A color-code for glycosaminoglycans identification by means of polyacrylamide gel electrophoresis stained with the cationic carbocyanine dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. omlc.org [omlc.org]

- 14. nathan.instras.com [nathan.instras.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. kamiyabiomedical.com [kamiyabiomedical.com]

- 17. researchgate.net [researchgate.net]

Stains-all: A Technical Guide to its History, Mechanism, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stains-all (B1681121), a cationic carbocyanine dye, is a versatile and metachromatic stain widely utilized in molecular biology and histochemistry for the differential staining of a variety of biomolecules. Its ability to impart distinct colors to proteins, DNA, RNA, and acidic polysaccharides makes it a valuable tool for their visualization and characterization. This technical guide provides a comprehensive overview of the history, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its use in polyacrylamide gel electrophoresis are presented, including a highly sensitive method for the detection of phosphoproteins. Furthermore, this guide explores its application in the analysis of glycoproteins and protein-nucleic acid interactions, supported by quantitative data and comparative analysis with other common biological stains.

Introduction

In the landscape of biological staining, few dyes offer the differential staining capabilities of this compound. This cationic carbocyanine dye, with the chemical name 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide, possesses the unique property of metachromasia, allowing it to stain different macromolecules in a variety of colors.[1] Typically, proteins are stained red to pink, DNA appears blue, and RNA takes on a bluish-purple hue.[2][3] This characteristic is particularly advantageous for the simultaneous visualization of multiple biomolecule types within a single gel matrix.

This compound is especially recognized for its utility in staining acidic proteins, such as phosphoproteins and glycoproteins, which often stain poorly with conventional dyes like Coomassie Brilliant Blue.[4] Its application extends to the study of protein-nucleic acid complexes and the analysis of nucleic acid structures. This guide aims to provide a detailed technical resource for researchers, covering the fundamental principles of this compound staining and offering practical guidance for its application in the laboratory.

History and Development

The development of synthetic dyes began in the mid-19th century with the discovery of mauveine by William Henry Perkin in 1856.[5] This discovery paved the way for the synthesis of a vast array of organic dyes, including the carbocyanine dyes, a class to which this compound belongs. Carbocyanine dyes were initially developed for use as photosensitizers in the photographic industry.[6] Their unique photophysical properties, including strong fluorescence and high photostability, later led to their widespread adoption in biological research for applications such as fluorescent labeling and neuronal tracing.[7][8]

Mechanism of Action: The Phenomenon of Metachromasia

The differential staining properties of this compound are attributed to the phenomenon of metachromasia. Metachromasia is the ability of a dye to stain different substances in different colors. This occurs when the dye molecules aggregate or stack upon binding to a polyanionic substrate, such as nucleic acids or acidic proteins. The formation of these aggregates alters the electronic state of the dye molecules, causing a shift in their light absorption spectrum and resulting in a change in the perceived color.

The cationic nature of this compound facilitates its electrostatic interaction with the negatively charged phosphate (B84403) groups of nucleic acids and the acidic functional groups of certain proteins (e.g., carboxyl groups, phosphate groups). The density and arrangement of these negative charges on the macromolecule influence the degree of dye aggregation and, consequently, the resulting color.

Data Presentation: Quantitative and Comparative Analysis

The choice of a biological stain is often guided by its sensitivity, linear dynamic range, and compatibility with downstream applications. The following tables summarize the key quantitative parameters of this compound and provide a comparison with other commonly used protein stains.

Table 1: Detection Limits of this compound for Various Biomolecules

| Biomolecule | Detection Limit | Reference |

| DNA (123 bp fragment) | ~3 ng | [2] |

| tRNA | ~90 ng | [2] |

| Phosphoproteins (e.g., Osteopontin) | < 1 ng (with silver enhancement) | [1][4] |

| Acidic Polysaccharides | 10 - 500 ng | [1] |

Table 2: Comparative Analysis of Protein Staining Methods

| Feature | This compound | Coomassie Brilliant Blue | Silver Staining |

| Sensitivity | Moderate to High (especially for acidic proteins) | Moderate | Very High |

| Linear Dynamic Range | Moderate (e.g., 0.25 - 50 ng for Osteopontin with silver enhancement)[4] | Good | Narrow |

| Differential Staining | Yes (Proteins, DNA, RNA) | No | No |

| Staining of Acidic Proteins | Excellent | Poor to Moderate | Variable |

| Compatibility with Mass Spectrometry | Possible with destaining | Yes | Limited |

| Protocol Complexity | Moderate | Simple | Complex |

| Cost | Moderate | Low | High |

Experimental Protocols

General Protocol for Staining Proteins and Nucleic Acids in Polyacrylamide Gels

This protocol is a general guideline for the use of this compound to visualize proteins, DNA, and RNA in polyacrylamide gels.

Materials:

-

This compound (CAS 7423-31-6)

-

Formamide

-

3.0 M Tris-HCl, pH 8.8

-

Deionized water

-

Staining trays

-

Light-protective cover (e.g., aluminum foil)

Procedure:

-

Stock Solution Preparation (0.1% w/v): Dissolve 10 mg of this compound in 10 mL of formamide. This stock solution should be stored at -20°C and protected from light.[2]

-

Working Staining Solution Preparation: For 20 mL of working solution, combine the following:

-

1 mL of 0.1% this compound stock solution

-

1 mL of formamide

-

5 mL of isopropanol

-

100 µL of 3.0 M Tris-HCl, pH 8.8

-

12.9 mL of deionized water[2]

-

-

Gel Fixation (for protein gels): After electrophoresis, fix the gel in a solution of 25% isopropanol for at least 30 minutes to remove SDS, which can interfere with staining.

-

Staining: Immerse the gel in the working staining solution in a staining tray. Cover the tray to protect it from light and gently agitate for 18-24 hours at room temperature.[2]

-

Destaining: Remove the staining solution and wash the gel with deionized water. Destaining can be accelerated by exposing the gel to a light box for a short period (e.g., 30 minutes), but care should be taken as prolonged exposure can cause the bands to fade.[2]

-

Visualization and Documentation: Photograph the gel immediately after destaining. The differential staining will be visible: proteins will appear red/pink, DNA blue, and RNA bluish-purple.

Enhanced Staining of Phosphoproteins and Acidic Glycoproteins with Silver Nitrate (B79036)

This protocol combines this compound with silver nitrate to significantly enhance the sensitivity and stability of staining for phosphoproteins and other acidic proteins.[4]

Materials:

-

This compound staining reagents (as in 5.1)

-

Silver nitrate (AgNO₃)

-

Developing solution (e.g., 0.04% formaldehyde (B43269) in 2% sodium carbonate)

-

Stop solution (e.g., 5% acetic acid)

Procedure:

-

Follow the general this compound staining and destaining protocol (steps 1-5 in section 5.1).

-

After the initial destaining, wash the gel thoroughly with deionized water.

-

Immerse the gel in a 0.1% (w/v) silver nitrate solution for 20-30 minutes with gentle agitation.

-

Briefly rinse the gel with deionized water.

-

Immerse the gel in the developing solution until the desired band intensity is achieved.

-

Stop the development by adding the stop solution.

-

Wash the gel with deionized water before imaging.

This combined protocol can increase the sensitivity for detecting phosphoproteins by more than five-fold compared to this compound alone.[4]

Applications in Research and Drug Development

Analysis of Protein Phosphorylation in Signaling Pathways

The ability of this compound, particularly when combined with silver enhancement, to sensitively detect phosphoproteins makes it a valuable tool for studying signaling pathways. For example, in the study of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and apoptosis, this compound can be used to visualize the phosphorylation status of key kinases like ERK, JNK, and p38.

Staining of Glycoproteins

Glycoproteins, proteins with covalently attached carbohydrate moieties, play critical roles in various biological processes. This compound can be used to stain glycoproteins, with highly acidic glycoproteins staining blue. For general glycoprotein (B1211001) staining, other methods like the Periodic acid-Schiff (PAS) stain are also commonly used, which specifically targets the carbohydrate portion of the molecule.[9] While a specific, detailed protocol for this compound for all types of glycoproteins is not as well-defined as for phosphoproteins, its utility for acidic glycoproteins is established.[4]

Visualization of Protein-Nucleic Acid Interactions

This compound's ability to differentially stain proteins and nucleic acids makes it suitable for analyzing protein-nucleic acid complexes in electrophoretic mobility shift assays (EMSAs). After separation on a non-denaturing gel, the gel can be stained with this compound to visualize both the free nucleic acid and the protein-nucleic acid complex, which will exhibit a shift in mobility. The different colors of the protein and nucleic acid components can aid in the interpretation of the results.

Conclusion

This compound is a powerful and versatile dye with a rich history rooted in the development of synthetic chemistry. Its unique metachromatic properties provide a distinct advantage in the simultaneous visualization of proteins, DNA, and RNA. While it serves as a general-purpose stain, its true strength lies in the sensitive detection of acidic macromolecules, particularly phosphoproteins and certain glycoproteins, which are often challenging to visualize with other methods. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their experimental workflows, contributing to a deeper understanding of complex biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. polysciences.com [polysciences.com]

- 4. The staining of acidic proteins on polyacrylamide gels: enhanced sensitivity and stability of "this compound" staining in combination with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 6. Drug binding by branched DNA: selective interaction of the dye this compound with an immobile junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. rupress.org [rupress.org]

- 9. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]

The Chromatic Dance of Stains-all: An In-depth Technical Guide to its Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

The cationic carbocyanine dye, Stains-all, is a versatile tool in the molecular biologist's arsenal, renowned for its metachromatic properties—the ability to stain different biological macromolecules in a variety of colors. This guide delves into the core principles governing the color changes of this compound upon interaction with proteins, nucleic acids, and lipids, providing a technical resource for its application in research and development.

The Mechanism of Metachromasia

This compound, chemically known as 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]-thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]-thiazolium bromide, exhibits a phenomenon where its absorption spectrum shifts depending on its aggregation state, which is in turn influenced by the molecular environment.[1][2] In solution, the monomeric form of the dye has a characteristic absorption. However, upon binding to anionic sites on macromolecules, the dye molecules can stack in specific arrangements, leading to two primary forms of spectral shifts:

-

J-aggregates: These are characterized by a sharp, intense absorption band at a longer wavelength (a red-shift) compared to the monomer. This "J-band" is typically associated with a head-to-tail arrangement of the dye molecules and is indicative of a highly ordered structure.[1][3]

-

H-aggregates: These result in a broader absorption band at a shorter wavelength (a blue-shift) and are thought to arise from a side-by-side stacking of the dye molecules.[3]

The conformation of the binding site on a biomolecule dictates which form of aggregate is favored, leading to the differential staining observed.[1]

Interaction with Different Biomolecules

The electrostatic interaction between the cationic this compound dye and anionic groups on biomolecules is the primary driving force for binding. The subsequent color is determined by the specific arrangement and spacing of these anionic sites.

Nucleic Acids

This compound is highly effective for the differential staining of nucleic acids in polyacrylamide gels.[4][5] The ordered phosphate (B84403) backbone of nucleic acids provides a scaffold for the dye to aggregate.

-

DNA: Typically stains blue.[4][6] The double-helical structure of DNA allows for a specific arrangement of the dye molecules, leading to this characteristic color. This compound can detect as little as 3 ng of a 123 bp DNA fragment.[4][6]

-

RNA: Generally stains a bluish-purple color.[4][6] The more complex and varied secondary structures of RNA likely lead to a different aggregation state of the dye compared to DNA. The detection limit for tRNA is around 90 ng.[4][6]

Proteins

While most proteins stain a red or pink color with this compound, a notable exception is a class of highly acidic proteins, particularly those that bind calcium.[7][8]

-

General Proteins: The majority of proteins will stain red or pink.[7][8]

-

Acidic and Ca²⁺-Binding Proteins: Proteins rich in acidic amino acid residues, such as calsequestrin, calmodulin, and troponin C, stain a distinct blue to purple color.[7][9] This is attributed to the high density of anionic sites in these proteins, which promotes the formation of J-aggregates.[9] The staining intensity for these proteins can be 50-100% greater than with Coomassie blue.[8][9] The color can also be influenced by the protein's isoelectric point (pI) and post-translational modifications like glycosylation and phosphorylation.[10]

Lipids and Polysaccharides

This compound can also be used to stain other anionic molecules.

-

Anionic Polysaccharides: Molecules like hyaluronic acid, heparin, and chondroitin (B13769445) sulfate (B86663) are stained by this compound.[2]

-

Lipids: While less common for lipid staining compared to specific lipid dyes like Sudan black or Oil Red O, this compound can stain lipids a yellow-orange color.[11][12]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with this compound staining.

| Analyte | Stained Color | Detection Limit (in polyacrylamide gel) | Absorption Maximum (λmax) of Dye-Molecule Complex |

| DNA | Blue | ~3 ng[4][6] | Not specified |

| RNA | Bluish-Purple | ~90 ng[4][6] | Not specified |

| General Proteins | Red/Pink | Not specified | Not specified |

| Ca²⁺-Binding Proteins | Blue/Purple | More sensitive than Coomassie blue[7] | ~600-615 nm[9] |

| Phosphoproteins | Blue | < 1 ng[2] | Not specified |

| Anionic Polysaccharides | Various | 10 - 500 ng[2] | Not specified |

| Lipids | Yellow-Orange | Not specified | Not specified |

Experimental Protocols

Crucial Note: this compound is light-sensitive. All staining and destaining procedures should be carried out in the dark or under minimal light to prevent fading of the stain.[2][5]

Staining of Proteins in Polyacrylamide Gels

This protocol is adapted for staining acidic proteins.

-

Fixation: After electrophoresis, fix the gel in 25% isopropanol (B130326) overnight. This step is crucial to remove SDS, which can interfere with staining.[7][10]

-

Washing: Wash the gel exhaustively with 25% isopropanol to ensure all SDS is removed.[7]

-

Staining Solution Preparation: Prepare the staining solution fresh. A typical solution contains:

-

0.0025% (w/v) this compound

-

25% (v/v) isopropanol

-

7.5% (v/v) formamide (B127407)

-

30 mM Tris-HCl, pH 8.8[7]

-

-

Staining: Immerse the gel in the staining solution and incubate in the dark for at least 48 hours at room temperature with gentle agitation.[7]

-

Destaining: Destain the gel by washing with water in the dark.[4] Alternatively, brief exposure to a light box (e.g., 30 minutes) can be used for destaining, but this should be done cautiously as it can lead to fading of the bands.[4][5]

-

Visualization: Photograph the gel immediately after destaining, as the stained bands will fade upon prolonged exposure to light.[5]

Staining of Nucleic Acids in Polyacrylamide Gels

-

Staining Solution Preparation: A common staining solution for nucleic acids consists of:

-

Staining: After electrophoresis, immerse the gel in the freshly prepared staining solution and stain in the dark overnight at room temperature.[5]

-

Destaining: Remove the gel from the staining solution and expose it to a light box until the background is sufficiently clear and the bands are visible.[5]

-

Visualization: Photograph the gel immediately, as the nucleic acid-dye complex will fade with continued light exposure.[5]

Visualizations

This compound Interaction with Macromolecules

Caption: Interaction of this compound with macromolecular anionic sites.

General Experimental Workflow for Gel Staining

Caption: General workflow for this compound gel staining.

References

- 1. Binding site conformation dictates the color of the dye this compound. A study of the binding of this dye to the eye lens proteins crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mpipks-dresden.mpg.de [mpipks-dresden.mpg.de]

- 4. interchim.fr [interchim.fr]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, cationic carbocyanine dye (CAS 7423-31-6) | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. kamiyabiomedical.com [kamiyabiomedical.com]

- 11. ~95% purity, powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. stainsfile.com [stainsfile.com]

A Technical Guide to the Basic Applications of Stains-All in Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stains-All is a versatile carbocyanine dye utilized in electrophoresis to visualize a wide array of anionic biomolecules, including proteins, nucleic acids, and polysaccharides.[1][2] Its most notable characteristic is its metachromatic property, meaning it imparts different colors to different types of molecules, allowing for their differentiation within a single electrophoretic gel.[1] This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and a quantitative comparison with other common staining methods.

Mechanism of Action and Differential Staining

This compound is a cationic dye that interacts with anionic macromolecules. The nature of this interaction and the resulting color are dependent on the molecular structure and charge density of the target biomolecule.[1] This differential staining is a key advantage of this compound, enabling the simultaneous identification of various molecular species on the same gel.

The characteristic colors produced by this compound for different biomolecules are summarized below:

| Biomolecule | This compound Color |

| DNA | Blue[3][4] |

| RNA | Bluish-purple[3][4] |

| Proteins (general) | Red/Pink[3][4] |

| Highly Anionic Proteins (e.g., phosphoproteins) | Blue[1][2] |

| Proteoglycans | Purple[1] |

| Anionic Polysaccharides | Various[3][4] |

This property is particularly advantageous for analyzing complex biological samples where multiple types of macromolecules are present, or for specifically identifying highly acidic proteins such as phosphoproteins and glycoproteins.[5][6]

Quantitative Data Presentation

The choice of a staining method in electrophoresis is often a balance between sensitivity, dynamic range, cost, and compatibility with downstream applications like mass spectrometry. The following tables provide a quantitative comparison of this compound with other commonly used staining methods.

Table 1: Comparison of Detection Limits for Various Stains

| Stain | Target Molecule | Detection Limit (per band) |

| This compound | DNA | ~3 ng[1][3][4] |

| RNA | ~90 ng[1][3][4] | |

| Phosphoproteins | < 1 ng (up to 0.25 ng with silver enhancement)[1][6] | |

| Coomassie Brilliant Blue R-250 | Proteins | ~100 ng[5] |

| Colloidal Coomassie G-250 | Proteins | ~4-10 ng[5][7] |

| Silver Staining | Proteins | ~0.25-1 ng[7][8] |

| Fluorescent Dyes (e.g., SYPRO Ruby) | Proteins | ~0.25-1 ng[4][6] |

Table 2: Performance Characteristics of Common Protein Stains

| Feature | This compound | Coomassie Brilliant Blue | Silver Staining | Fluorescent Dyes |

| Sensitivity | Moderate to High (especially for acidic proteins) | Low to Moderate[5][7] | Very High[4] | Very High[4] |

| Dynamic Range | Moderate | Moderate[7] | Narrow[4] | Wide (>3 orders of magnitude)[4] |

| Staining Time | Long (overnight)[3] | Fast to Moderate[7] | Long and complex[4] | Moderate to Long[5] |

| Mass Spectrometry Compatibility | Generally considered incompatible due to dye interference | Good[5] | Protocol-dependent, can be incompatible[5] | Good[4][5] |

| Differential Staining | Yes | No | No | No |

| Equipment | Visible light | Visible light | Visible light | UV or dedicated fluorescence scanner[4] |

Experimental Protocols

Proper execution of staining protocols is critical for achieving optimal results. Below are detailed methodologies for the use of this compound in various applications. This compound is light-sensitive, and therefore, all staining steps should be performed in the dark or in a light-protected container.[1][3]

Protocol 1: General Staining of Proteins and Nucleic Acids in Polyacrylamide Gels

This protocol is suitable for the simultaneous visualization of DNA, RNA, and proteins on a single polyacrylamide gel.

Materials:

-

This compound powder

-

Formamide

-

Isopropanol

-

3.0 M Tris-HCl, pH 8.8

-

Deionized water

-

Staining container with a lid

-

Light box for destaining

Procedure:

-

Preparation of 0.1% (w/v) this compound Stock Solution:

-

Preparation of this compound Working Solution:

-

For approximately 20 mL of working solution, combine the following:[3]

-

1 mL of 0.1% this compound stock solution

-

1 mL of formamide

-

5 mL of isopropanol

-

100 µL of 3.0 M Tris-HCl, pH 8.8

-

12.9 mL of deionized water

-

-

Mix well immediately before use.

-

-

Gel Fixation (for SDS-PAGE):

-

After electrophoresis, place the SDS-PAGE gel in a container with 25% isopropanol.[5][9]

-

Agitate gently for 20 minutes. Repeat this step a total of four times to ensure complete removal of SDS, which can interfere with staining.[5][9]

-

Wash the gel in deionized water for 10 minutes, repeating the wash a total of four times.[9]

-

-

Staining:

-

Destaining:

-

Remove the gel from the staining solution.[10]

-

Destaining can be achieved by soaking the gel in water, protected from light.[3]

-

Alternatively, for faster destaining and visualization, expose the gel to a uniform light source (e.g., a light box) until the background is clear and the bands are distinct.[3][10] This process may take around 30 minutes.[3]

-

-

Imaging:

-

Photograph the gel immediately after destaining, as the stained bands can fade upon prolonged exposure to light.[10]

-

Protocol 2: Enhanced Staining of Acidic Proteins (Phosphoproteins and Glycoproteins) with this compound/Silver Combination

This protocol combines the differential staining of this compound with the high sensitivity of silver staining to detect low-abundance acidic proteins.[6]

Materials:

-

Reagents from Protocol 1

-

Silver nitrate (B79036)

-

Citric acid

Procedure:

-

This compound Staining:

-

Follow steps 1-5 from Protocol 1 to stain the gel with this compound and destain it.

-

-

Silver Nitrate Incubation:

-

After this compound staining, incubate the gel in a 0.1% (w/v) silver nitrate solution.

-

Incubate for 20-30 minutes with gentle agitation.

-

-

Development:

-

Briefly rinse the gel with deionized water.

-

Immerse the gel in a developing solution (e.g., 0.04% formaldehyde in 2% sodium carbonate) until the desired band intensity is achieved.

-

The appearance of dark brown/black bands indicates the silver deposition.

-

-

Stopping the Reaction:

-

Stop the development by immersing the gel in a 5% acetic acid solution for 10-15 minutes.

-

-

Washing and Imaging:

-

Wash the gel thoroughly with deionized water and photograph the results. This combined method can increase sensitivity more than fivefold for phosphoproteins.[6]

-

Visualization of Workflows and Logical Relationships

Staining and Destaining Workflow

The following diagram illustrates the general experimental workflow for using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad.com [bio-rad.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. bio-rad.com [bio-rad.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]

- 8. Protein Gel and Membrane Stains | Thermo Fisher Scientific - CH [thermofisher.com]

- 9. kamiyabiomedical.com [kamiyabiomedical.com]

- 10. researchgate.net [researchgate.net]

Stains-All: An In-depth Technical Guide to its Application in the Qualitative Analysis of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stains-All (B1681121) is a cationic carbocyanine dye renowned for its metachromatic properties, enabling the differential staining of various biomolecules based on their chemical composition.[1][2] This unique characteristic makes it a powerful tool for the qualitative analysis of proteins, nucleic acids, and anionic polysaccharides. Unlike monochromatic stains, this compound yields a spectrum of colors when it interacts with different macromolecules, providing valuable qualitative information about the nature of the biomolecules present in a sample.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in biomolecular research.

Chemical Properties and Mechanism of Action

This compound, chemically known as 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]naphtho[1,2-d]thiazolium bromide, is a cationic dye that interacts with anionic sites on biomolecules.[1] The differential staining observed with this compound is a result of a phenomenon called metachromasia, where the dye's absorption spectrum shifts upon binding to a chromotrope—a substance that alters the dye's color.[3][4][5]

The primary mechanism involves the aggregation of this compound molecules upon binding to anionic groups on biomolecules, such as the phosphate (B84403) groups of nucleic acids and the carboxyl and sulfate (B86663) groups of acidic proteins and glycosaminoglycans.[3][5][6] The extent of this aggregation and the resulting color depend on the density and arrangement of these anionic sites.[3][4]

-

Monomeric Form (Red/Pink): When this compound binds to less acidic proteins or is in a dilute solution, it exists primarily in its monomeric form, which absorbs light at a shorter wavelength, resulting in a red or pink color.[1][7]

-

Aggregated Form (Blue/Purple): In the presence of highly anionic molecules like nucleic acids, highly acidic proteins (e.g., phosphoproteins), and sulfated glycosaminoglycans, the dye molecules stack into aggregates.[1][7] This stacking causes a hypsochromic shift (a shift to a shorter wavelength of maximum absorption), leading to a blue or purple color.[3][4]

This metachromatic shift is the basis for the differential staining capabilities of this compound.

Quantitative Data: Spectrophotometric Properties

The metachromatic properties of this compound can be quantified by measuring the absorption maxima of the dye when complexed with different biomolecules. This data is invaluable for interpreting staining results and for developing quantitative assays.

| Biomolecule | Stained Color | Reported Absorption Maximum (λmax) | Citation(s) |

| Nucleic Acids | |||

| DNA | Blue | ~610-620 nm | [8] |

| RNA | Bluish-Purple | Not specified | [1] |

| Proteins | |||

| General Proteins (less acidic) | Red/Pink | ~570 nm (monomeric dye) | [1][9] |

| Highly Acidic Proteins (e.g., Phosphoproteins) | Blue | ~600-615 nm | [7][10] |

| Calmodulin (Ca2+-binding protein) | Blue | 600-650 nm | [10][11] |

| Calsequestrin | Blue | ~615 nm | [10] |

| Troponin C | Blue | ~615 nm | [10] |

| S-100 | Blue | ~615 nm | [10] |

| Casein (phosphorylated) | Blue | Not specified, but stains blue | [12] |

| Glycosaminoglycans (GAGs) | |||

| Proteoglycans | Purple | Not specified | [1][7] |

| Hyaluronic Acid | Blue | Not specified | [1] |

| Heparin | Blue/Purple | Not specified | [1] |

| Chondroitin (B13769445) Sulfate | Blue/Purple | Not specified | [1] |

| Other | |||

| Free Dye (in ethanol) | Reddish | ~575.5 nm |

Experimental Protocols

Accurate and reproducible results with this compound depend on meticulous adherence to optimized protocols. The following are detailed methodologies for the preparation of this compound solutions and for the staining of biomolecules in polyacrylamide gels.

Preparation of Stock and Working Solutions

Caution: this compound is light-sensitive; therefore, all solutions should be prepared and stored in the dark.[1]

Stock Solution (0.1% w/v in Formamide):

-

Weigh 10 mg of this compound powder.

-

Dissolve in 10 mL of formamide.

-

Mix thoroughly until completely dissolved.

-

Store in a light-proof container at -20°C. The stock solution is stable for at least one year when stored properly.

Working Staining Solution: This recipe is for a typical staining bath for one or two mini-gels.

-

To a light-proof container, add the following in order:

-

5 mL of Isopropanol (B130326)

-

1 mL of 0.1% this compound stock solution

-

1 mL of Formamide

-

100 µL of 3.0 M Tris-HCl, pH 8.8

-

12.9 mL of deionized water

-

-

Mix the solution thoroughly. The final volume will be 20 mL. Prepare this solution fresh before each use.

Staining Protocol for Polyacrylamide Gels (SDS-PAGE)

This protocol is optimized for the visualization of proteins, DNA, and RNA separated by polyacrylamide gel electrophoresis.

Methodology:

-

Electrophoresis: Separate the biomolecules of interest using standard polyacrylamide gel electrophoresis (PAGE) techniques.

-

Fixation: After electrophoresis, place the gel in a clean container and add enough 25% (v/v) isopropanol in deionized water to completely submerge the gel. Gently agitate for at least 1 hour, or overnight for best results. This step is crucial for removing SDS, which can interfere with staining.

-

Washing: Decant the isopropanol and wash the gel with deionized water for 10-15 minutes with gentle agitation.

-

Staining: Submerge the gel in the freshly prepared this compound working solution. Ensure the entire gel is covered. Incubate overnight (12-24 hours) at room temperature in the dark with gentle agitation.

-

Destaining: Carefully pour off the staining solution. Add deionized water to the container and gently agitate. The background will begin to destain. Change the water periodically until the desired contrast between the bands and the background is achieved. This process should also be carried out in the dark.

-

Visualization and Imaging: After destaining, the gel can be briefly exposed to light, which can sometimes enhance the color of the bands while reducing the background.[3] However, prolonged exposure to light will cause the stain to fade.[3] Therefore, it is critical to photograph or scan the gel immediately after destaining.

Applications in Research and Drug Development

The differential staining properties of this compound make it a versatile tool in various research and development areas:

-